molecular formula C8H8BrN3O4 B1315935 Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate CAS No. 152684-25-8

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate

Cat. No.: B1315935
CAS No.: 152684-25-8
M. Wt: 290.07 g/mol
InChI Key: FWQJNBFSNAEDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate typically involves the reaction of 5-bromo-2-nitropyridine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and bases like sodium hydroxide for hydrolysis .

Major Products Formed

The major products formed from these reactions include 5-amino-2-nitropyridine, 5-bromo-2-aminopyridine, and other substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its action depend on the specific biological system being studied .

Biological Activity

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate, known by its CAS number 152684-25-8, is a compound belonging to the nitropyridine family. Its unique molecular structure, featuring a pyridine ring substituted with bromine and nitro groups, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its implications for therapeutic applications.

The chemical formula of this compound is C8_8H9_9BrN2_2O2_2. It appears as a white powder and is primarily utilized in laboratory settings and pharmaceutical applications due to its distinctive structural properties. The compound's synthesis can be achieved through various methods, allowing for the production of derivatives tailored for specific applications.

Synthesis Methods

The synthesis of this compound can involve multiple pathways, including:

  • Nitration of Pyridine Derivatives : Introducing nitro groups into the pyridine ring.
  • Bromination : Substituting hydrogen atoms with bromine.
  • Carbamoylation : Adding a carbamate group to the nitrogen atom.

These methods facilitate the exploration of different derivatives that may exhibit varied biological activities.

Antimicrobial Potential

Recent investigations suggest that this compound may act as a lead compound in developing new antimicrobial agents. Initial studies indicate that it interacts with specific proteins involved in microbial resistance, potentially inhibiting their function.

The biological activity of this compound is believed to stem from its ability to bind to various biological targets, including enzymes and receptors relevant to disease mechanisms. The binding affinity and interaction dynamics are crucial for understanding its therapeutic potential.

Toxicological Insights

A notable case study involving 5-bromo-2-nitropyridine, a related compound, revealed significant toxic effects following exposure. A patient developed methemoglobinemia after skin and respiratory exposure, leading to acute renal failure and delayed encephalopathy . This case underscores the importance of understanding the safety profile of compounds within this chemical class.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameCAS NumberKey FeaturesBiological Activity
This compound152684-25-8Bromine and nitro substitutionsPotential antimicrobial activity
Ethyl (5-bromo-3-nitropyridin-2-yl)carbamate152684-24-7Different nitro group positionVarying activity profile
N-(5-bromo-3-nitropyridin-2-yl)carbamate154015900Amine instead of ethyl groupAltered reactivity
5-Bromo-2-nitropyridin-3-amines43322605Amino group instead of carbamateDifferent applications

This table illustrates how structural modifications can influence biological activity, highlighting the significance of this compound in medicinal chemistry research.

Future Directions

Further research is necessary to elucidate the precise mechanisms through which this compound exerts its biological effects. Investigating its interactions at the molecular level will pave the way for potential therapeutic applications, particularly in combating microbial resistance.

Properties

IUPAC Name

ethyl N-(5-bromo-2-nitropyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O4/c1-2-16-8(13)11-6-3-5(9)4-10-7(6)12(14)15/h3-4H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQJNBFSNAEDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(N=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of concentrated H2SO4 (60 mL, 1126 mmol) and fuming HNO3 (40 mL, 895 mmol), ethyl (5-bromopyridin-3-yl)carbamate (21.5 g, 88 mmol) was added portionwise at 0° C. After stirring at 0° C. for 5 min, the mixture was stirred at rt overnight and poured onto ice water. A crash out formed and was filtered off and washed thoroughly with water and dried. Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate (21.26 g, 84%) was thus obtained as a white solid. LCMS (m/z): 290.1 (MH+), 0.76 min. 1H NMR (400 MHz, CDCl3) δ ppm 9.63 (br. s., 1H) 9.33 (d, J=2.0 Hz, 1H) 8.28 (d, J=2.0 Hz, 1H) 4.32 (q, J=7.3 Hz, 3H) 1.68 (br. s., 2H) 1.38 (t, J=7.0 Hz, 4H).
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of concentrated H2SO4 (3.0 mL) and fHNO3 (2.1 mL), 3-bromo-5-(ethoxycarbonyl)aminopyridine (Intermediate 9–20.0 g, 99.0 mmol) was portionwise added at 0° C. After stirring at 0° C. for 5 min., the mixture was stirred at room temperature overnight. The mixture was poured into ice-water then basified with aqueous NH4OH. The mixture was extracted with ethyl acetate. The organic layer was washed with aqueous NH4OH and brine, dried over Na2SO4 then evaporated. Sequence purification on SiO2 column chromatography gave 5-bromo-3-(ethoxycarbonyl)amino-2-nitropyridine (1.57 g, 54%).
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
99 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate
Quantity
99 mmol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.